3-Methoxy-4-(2-methoxyethoxy)benzonitrile
Overview
Description
3-Methoxy-4-(2-methoxyethoxy)benzonitrile is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzonitrile, characterized by the presence of methoxy and methoxyethoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(2-methoxyethoxy)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include heating and stirring to facilitate the formation of the desired product. For example, a common method involves the use of potassium carbonate as a base and dimethylformamide as a solvent, with the reaction mixture being heated to around 100°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(2-methoxyethoxy)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy and methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted benzonitrile derivatives.
Scientific Research Applications
3-Methoxy-4-(2-methoxyethoxy)benzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a building block for the development of new materials.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(2-methoxyethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methoxy and methoxyethoxy groups, which can stabilize intermediates and transition states.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzonitrile: Lacks the methoxyethoxy group, making it less polar and potentially less reactive in certain contexts.
4-Methoxybenzonitrile: Similar structure but with the methoxy group in a different position, affecting its chemical properties and reactivity.
2-Methoxy-4-(2-methoxyethoxy)benzonitrile: Similar but with the methoxy group in the ortho position, which can influence steric and electronic effects.
Uniqueness
3-Methoxy-4-(2-methoxyethoxy)benzonitrile is unique due to the presence of both methoxy and methoxyethoxy groups, which confer distinct electronic and steric properties. These features can enhance its reactivity and make it a valuable intermediate in organic synthesis and other applications .
Properties
IUPAC Name |
3-methoxy-4-(2-methoxyethoxy)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-13-5-6-15-10-4-3-9(8-12)7-11(10)14-2/h3-4,7H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKCIZGBBQYNEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C#N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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